2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,3-dichloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O3S/c1-28-18-9-8-17-22-15(11-25(17)23-18)12-4-2-5-13(10-12)24-29(26,27)16-7-3-6-14(20)19(16)21/h2-11,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPBMSKDKIZLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group. The final steps involve the sulfonamide formation and the chlorination of the benzene ring. Common reagents include methyl iodide for methylation and cesium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in treating various diseases. Its structural similarities to other pharmacologically active compounds suggest it may exhibit significant biological activity.
Therapeutic Uses
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine have shown promise in inhibiting tumor growth. The specific compound may target pathways involved in cancer cell proliferation and survival.
- Neurological Disorders : Compounds similar to this one have been investigated for their efficacy in treating neurological conditions such as schizophrenia and anxiety disorders. The mechanism of action may involve modulation of neurotransmitter systems .
Studies have demonstrated that the compound exhibits notable biological properties:
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, making it a candidate for further development as an antibiotic or antifungal agent.
- Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions like arthritis and inflammatory bowel diseases .
Pharmacological Studies
Pharmacological studies are crucial for understanding the therapeutic potential of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound can inhibit specific cancer cell lines, indicating its potential as an anticancer drug.
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety of the compound. These studies are essential for determining appropriate dosages and potential side effects before clinical trials .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives in targeting cancer cells. The specific compound was tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis (programmed cell death) .
Case Study 2: Neurological Applications
Research investigating compounds similar to 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide found promising results in animal models of anxiety and depression. The studies suggested that these compounds could modulate serotonin and dopamine levels, improving behavioral outcomes .
Mechanism of Action
The mechanism of action for 2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Structure : Lacks the imidazopyridazine system but retains a sulfonamide linked to an aromatic amine.
- Activity: Demonstrates moderate inhibitory effects on tyrosine kinases due to the anilinopyridine group, though its potency is lower than chlorinated derivatives .
- Synthesis : Prepared via direct sulfonation of N2-phenylpyridine-2,3-diamine, contrasting with the multi-step coupling required for the target compound .
Sulfathiazole Derivatives
- Example : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide.
Table 1: Structural and Functional Comparison of Sulfonamide Analogues
| Compound | Heterocycle | Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | 6-OCH3, 2,3-Cl2 | Kinase inhibition (inferred) |
| N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide | Pyridine | 4-CH3 | Moderate kinase inhibition |
| Sulfathiazole derivative | Thiazole | Thioxopyrimidinyl | Antimicrobial |
Imidazo-Fused Heterocycles
Ponatinib (Anticancer Drug)
- Structure : Contains an imidazo[1,2-b]pyridazine core but linked to a trifluoromethylphenyl group instead of a sulfonamide.
- Activity : Potent Bcr-Abl inhibitor with IC50 < 1 nM; the target compound’s dichlorosulfonamide may offer distinct selectivity profiles .
- Synthesis : 9-step route with 5.36% overall yield, highlighting challenges in scaling imidazopyridazine-based syntheses .
2-(3,4-Dimethoxyphenyl)-6-Phenethylimidazo[1,2-a]pyridin-8-amine
- Structure : Imidazo[1,2-a]pyridine (vs. pyridazine in the target) with phenethyl and dimethoxyphenyl groups.
- Activity: Exhibits antiproliferative activity in SRB assays (), though the pyridine vs.
Table 2: Comparison of Imidazo-Fused Heterocycles
| Compound | Core Heterocycle | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | 6-OCH3, sulfonamide | Kinase inhibition (hypothesized) |
| Ponatinib | Imidazo[1,2-b]pyridazine | CF3, acetylene | Bcr-Abl inhibition |
| 2-(3,4-Dimethoxyphenyl)-6-phenethyl derivative | Imidazo[1,2-a]pyridine | Phenethyl, OCH3 | Antiproliferative |
Physicochemical and Pharmacokinetic Properties
- Solubility: The 6-methoxy group likely improves aqueous solubility compared to non-polar analogues like ponatinib.
- Metabolic Stability : Chlorine atoms may reduce oxidative metabolism but could increase hepatotoxicity risks.
- Synthetic Complexity : The target compound’s synthesis likely requires palladium-catalyzed cross-coupling (similar to ), whereas ponatinib employs nucleophilic aromatic substitution .
Research Findings and Implications
- Cytotoxicity Profiling : Compounds like those in are evaluated via SRB assays (), which measure protein content as a proxy for cell viability. The target compound’s efficacy in such assays remains uncharacterized but merits testing .
- Kinase Selectivity : The dichlorobenzenesulfonamide moiety may confer selectivity toward kinases with hydrophobic binding pockets, akin to VEGFR or PDGFR inhibitors.
Q & A
Q. Table 1: Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazo-pyridazine cyclization | DMF | 110 | None | 68–75 | |
| Sulfonamide coupling | THF | 25 (rt) | Et3N | 82 | |
| Halogenation | DCM | 0–5 (ice bath) | NCS | 90 |
Basic Question: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry of the imidazo-pyridazine core and sulfonamide linkage. Aromatic protons appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., [M+H] for CHClNOS requires m/z 477.0321) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally related compounds?
Methodological Answer:
Discrepancies in biological data (e.g., IC variability) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Target Specificity : Off-target interactions caused by the dichlorophenyl moiety’s electrophilic reactivity .
- Solution :
- Standardize assays using WHO-recommended cell lines.
- Conduct competitive binding studies (e.g., SPR) to confirm target engagement .
Q. Table 2: Biological Activity Variability in Analogous Compounds
| Compound Modification | Assay System | IC (nM) | Reference |
|---|---|---|---|
| 6-Methoxy to 6-Hydroxy | Kinase X inhibition | 12 → 450 | |
| Dichlorophenyl to Trifluoromethyl | Receptor Y binding | 8 → 120 |
Advanced Question: What computational strategies are effective for predicting this compound’s binding mode?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). The sulfonamide group often forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes. Pay attention to the imidazo-pyridazine core’s conformational flexibility .
- QSAR : Develop models using ClogP and polar surface area to predict bioavailability .
Advanced Question: How can synthetic challenges in multi-step reactions be mitigated?
Methodological Answer:
Common issues include low yields in cyclization and byproduct formation. Solutions:
- Microwave-Assisted Synthesis : Reduces reaction time for imidazo-pyridazine formation (20 min vs. 12 h) .
- Protecting Groups : Use Boc or Fmoc to prevent undesired sulfonamide side reactions .
- Flow Chemistry : Enhances reproducibility in halogenation steps .
Advanced Question: What are the methodological approaches for SAR studies on this compound?
Methodological Answer:
Focus on modifying:
- Imidazo-pyridazine Core : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Dichlorophenyl Group : Test chloro vs. fluoro substitutions to reduce metabolic oxidation .
- Sulfonamide Linker : Introduce methyl groups to improve solubility without compromising binding .
Q. Table 3: Key SAR Findings from Analogous Compounds
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy | 3-fold ↓ potency | |
| Dichloro → Monochloro | Loss of selectivity | |
| Sulfonamide → Carboxamide | Improved solubility |
Advanced Question: How to design pharmacokinetic studies for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
